Tert-butyl (3-methoxyphenyl)carbamate
CAS No.: 60144-52-7
Cat. No.: VC2018226
Molecular Formula: C12H17NO3
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 60144-52-7 |
---|---|
Molecular Formula | C12H17NO3 |
Molecular Weight | 223.27 g/mol |
IUPAC Name | tert-butyl N-(3-methoxyphenyl)carbamate |
Standard InChI | InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-9-6-5-7-10(8-9)15-4/h5-8H,1-4H3,(H,13,14) |
Standard InChI Key | CAJCPYDCXVZYBI-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1=CC(=CC=C1)OC |
Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=CC=C1)OC |
Introduction
Physical and Chemical Properties
Tert-butyl (3-methoxyphenyl)carbamate possesses distinct physical and chemical characteristics that determine its behavior in various chemical environments and applications. The following table provides a comprehensive overview of its fundamental properties:
Property | Value |
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IUPAC Name | tert-butyl N-(3-methoxyphenyl)carbamate |
Molecular Formula | C12H17NO3 |
Molecular Weight | 223.27 g/mol |
CAS Number | 60144-52-7 |
InChI | InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-9-6-5-7-10(8-9)15-4/h5-8H,1-4H3,(H,13,14) |
InChI Key | CAJCPYDCXVZYBI-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1=CC(=CC=C1)OC |
The compound's structure features three primary functional components: a tert-butyl group, a carbamate functional group, and a methoxyphenyl moiety. The tert-butyl group provides steric bulk and stability to the carbamate linkage, while the methoxy substituent on the phenyl ring influences the electronic properties of the aromatic system, affecting both its reactivity profile and physical characteristics .
Synthesis Methods
Several synthetic approaches can be employed to prepare tert-butyl (3-methoxyphenyl)carbamate, with the most common method involving the reaction of 3-methoxyaniline with di-tert-butyl dicarbonate (Boc2O).
Standard Boc Protection Procedure
Based on analogous procedures documented for similar carbamates, the synthesis typically follows this general protocol:
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3-Methoxyaniline is dissolved in an appropriate solvent (typically dichloromethane)
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Di-tert-butyl dicarbonate (Boc2O) is added at low temperature (0°C)
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The reaction mixture is stirred at room temperature for 2-3 hours
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Aqueous workup involves extraction with dichloromethane
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The organic phase is washed with saturated NaHCO3 solution and brine
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After drying over MgSO4 and filtration, solvent evaporation yields the crude product
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Purification is typically achieved through column chromatography or recrystallization
This method generally provides tert-butyl (3-methoxyphenyl)carbamate in good to excellent yields (typically >90%).
Alternative Synthetic Approaches
Other methods that can be utilized for the synthesis of this compound include:
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Microwave-assisted Boc protection for accelerated reaction times
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Use of alternative Boc-transfer reagents such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)
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Flow chemistry methods for continuous production at industrial scale
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Solid-phase synthesis approaches for applications in combinatorial chemistry
Chemical Reactivity and Reactions
Tert-butyl (3-methoxyphenyl)carbamate exhibits chemical reactivity characteristic of both carbamates and substituted aromatic compounds.
Deprotection Reactions
The most fundamental transformation of tert-butyl (3-methoxyphenyl)carbamate is the acid-catalyzed removal of the Boc protecting group:
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Treatment with trifluoroacetic acid (TFA) in dichloromethane (typically 1:1 ratio)
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Exposure to hydrogen chloride in dioxane
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Formic acid treatment
These conditions cleave the tert-butyl group via an SN1 mechanism, generating the free amine (3-methoxyaniline), carbon dioxide, and tert-butyl cation derivatives. This deprotection is typically quantitative and occurs under mild conditions .
Transformation to Heterocyclic Derivatives
Research has demonstrated that N-Boc protected anilines including tert-butyl (3-methoxyphenyl)carbamate can undergo transformations to form heterocyclic compounds under specific conditions. For instance, when incorporated into systems with allylic C-H bonds, these compounds can be converted to oxazolidinones via Pd(II)/bis-sulfoxide/Brønsted acid co-catalyzed allylic C–H oxidation .
The reaction proceeds through the following sequence:
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Allylic C-H activation by Pd(II)/bis-sulfoxide catalyst
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Formation of π-allylPd intermediate
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Nucleophilic attack by the carbamate oxygen
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Catalyst regeneration with concomitant formation of the oxazolidinone ring
This represents a valuable synthetic transformation for converting simple N-Boc protected amines into structurally complex heterocycles with high diastereoselectivity.
Electrophilic Aromatic Substitution
The methoxyphenyl portion of the molecule can undergo various electrophilic aromatic substitution reactions:
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Halogenation at positions ortho and para to the methoxy group
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Nitration under controlled conditions
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Friedel-Crafts acylation and alkylation
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Metal-catalyzed cross-coupling reactions when properly functionalized
The methoxy group directs incoming electrophiles primarily to the ortho and para positions, making substitution at these sites kinetically favored.
Applications in Chemical Research and Synthesis
Tert-butyl (3-methoxyphenyl)carbamate serves as a versatile building block in various chemical research areas:
Medicinal Chemistry Applications
This compound and its derivatives are valuable intermediates in the synthesis of pharmaceutically active compounds. The following table summarizes some potential applications in medicinal chemistry:
Application Area | Role of Tert-butyl (3-methoxyphenyl)carbamate | Research Direction |
---|---|---|
Protease Inhibitors | Precursor for SARS-CoV 3CL protease inhibitors | Development of antiviral agents |
Analgesic Compounds | Building block for pain management therapies | Novel pain relief medications |
CNS-Active Agents | Intermediate in synthesis of neuroactive compounds | Treatment of neurological disorders |
Related carbamate compounds with similar structural features have demonstrated potential as inhibitors of SARS-CoV 3CL protease, suggesting possible applications in antiviral drug development .
Peptide Chemistry
The compound serves important functions in peptide synthesis:
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As a protected aniline derivative for incorporation into peptide-like structures
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In the development of peptidomimetics and non-natural amino acid derivatives
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For the preparation of N-aryl modified peptides with altered pharmacological properties
Materials Science
In materials science, tert-butyl (3-methoxyphenyl)carbamate and similar compounds can be utilized as:
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Precursors for polymeric materials with specific electronic properties
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Components in the development of organic semiconductors
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Building blocks for supramolecular assemblies based on hydrogen bonding networks
Quantity | Price (€) |
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5g | 32.00 |
25g | 61.00 |
100g | 211.00 |
500g | 958.00 |
This pricing schema reflects the compound's status as a specialty research chemical with moderate demand in the synthetic chemistry sector .
Comparative Analysis with Structurally Related Compounds
To better understand the unique properties and applications of tert-butyl (3-methoxyphenyl)carbamate, it is valuable to compare it with structurally similar compounds.
Comparison with Other N-Boc Protected Aniline Derivatives
Compound | CAS Number | Key Structural Differences | Distinctive Properties |
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Tert-butyl (4-amino-3-methoxyphenyl)carbamate | - | Additional amino group at the 4-position | Enhanced nucleophilicity; potential for diazotization reactions |
Tert-butyl N-(3-amino-4-methoxyphenyl)carbamate | 1267028-34-1 | Amino and methoxy groups in different positions | Different electronic distribution; altered reactivity pattern |
Tert-butyl (2-fluoro-3-methoxyphenyl)carbamate | 801281-99-2 | Additional fluoro group at the 2-position | Reduced electron density; potential for metal-catalyzed coupling |
Tert-butyl N-(4-iodo-3-methoxyphenyl)carbamate | 1934691-63-0 | Additional iodo group at the 4-position | Versatile handle for cross-coupling reactions |
The positional isomers and additionally functionalized derivatives exhibit distinct chemical and physical properties that influence their applications in synthesis and potential biological activities .
Structure-Activity Relationships
Research on related compounds suggests that subtle modifications to the structure of tert-butyl (3-methoxyphenyl)carbamate can significantly impact its biological activity profile:
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Introduction of additional amino groups can enhance binding to biological targets
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Halogenation can improve metabolic stability and alter binding properties
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Modification of the methoxy position influences electronic distribution and potential hydrogen bonding interactions
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Changes to the carbamate linkage can affect hydrolytic stability in biological systems
Studies on similar N-arylcarbamates have demonstrated that derivatives containing properly positioned methoxy groups can exhibit enhanced interactions with enzymatic binding pockets, particularly in protease inhibitors .
Recent Advances in Research
Recent studies have expanded our understanding of the applications and modifications of tert-butyl (3-methoxyphenyl)carbamate and related compounds:
Catalytic Transformations
Research has revealed that N-Boc protected anilines can undergo innovative transformations under palladium catalysis. A study published in the Journal of the American Chemical Society demonstrated that N-Boc amines, including those structurally similar to tert-butyl (3-methoxyphenyl)carbamate, can be converted to oxazolidinones with excellent diastereoselectivity (typically >15:1) via allylic C–H oxidation .
Applications in Peptide Mimetics
Recent work has explored the incorporation of β³-amino acids containing N-Boc protected aromatic groups into peptidomimetic structures. These modified peptides show enhanced stability against enzymatic degradation, potentially enabling improved oral bioavailability for peptide-based therapeutics .
Medicinal Chemistry Developments
Structure-activity relationship studies involving N-arylcarbamates have identified promising leads for enzyme inhibition. Compounds containing the N-(3-methoxyphenyl)glycyl moiety have demonstrated potent inhibition against SARS-CoV 3CL protease with Ki values in the submicromolar range (0.33-0.39 μM) .
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